2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a butoxyphenyl group at the second position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a butoxyphenyl halide reacts with the quinoline core.
Chlorination: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-(3-Butoxyphenyl)-4-quinolinecarboxylic acid: Lacks the chlorine atom at the sixth position, which may affect its chemical reactivity and biological activity.
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid: Has the chlorine atom at the eighth position instead of the sixth, leading to different chemical and biological properties.
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid: Contains an additional methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(3-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(23)24)16-11-14(21)7-8-18(16)22-19/h4-8,10-12H,2-3,9H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHARPPMEZZSJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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